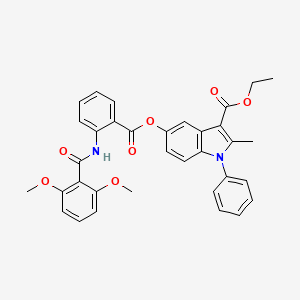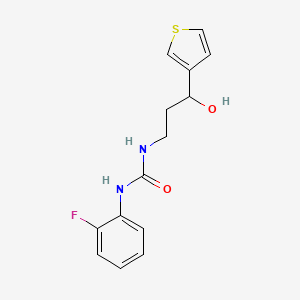
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves novel methodologies to achieve compounds with desired properties. For instance, urea and thiourea derivatives have been synthesized from L-3-hydroxytyrosine through specific reactions with isocyanates/isothiocyanates, showcasing a method to produce antioxidants with potential neuroprotective properties (Umapriya Kollu et al., 2021). Additionally, the synthesis of N,N′-Disubstituted ureas containing polycyclic fragments indicates the diversity in synthetic approaches to obtain compounds with specific functionalities (D. Danilov et al., 2020).
Molecular Structure Analysis
The structural characterization and analysis of urea derivatives are crucial for understanding their potential applications. Single-crystal XRD studies, for example, have been employed to elucidate the molecular structure of specific compounds, providing insight into their conformation and electronic structure (Wen-Fang Deng et al., 2022). Such analyses are foundational for the rational design of compounds with desired properties.
Chemical Reactions and Properties
The reactivity and chemical properties of urea derivatives are influenced by their molecular structure. Research into these compounds often includes investigations into their potential as inhibitors for various biological targets, showcasing the utility of urea derivatives in medicinal chemistry (V. Machado et al., 2015). Moreover, the study of specific substitutions on the urea moiety and their effects on antimicrobial activity highlights the chemical versatility of these compounds (M. Mannam et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application. Investigations into these properties can inform the development of compounds with improved pharmacokinetic profiles or materials with specific physical characteristics. For instance, the study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea highlights the importance of DFT-optimized structures in understanding the physicochemical properties of these molecules (Wen-Fang Deng et al., 2022).
Wissenschaftliche Forschungsanwendungen
sEH Inhibition Potency
A study conducted by Burmistrov et al. (2019) developed soluble epoxide hydrolase (sEH) inhibitors containing a 2-fluorophenyl fragment, demonstrating enhanced inhibition potency. This suggests the potential application of compounds with similar structures in inhibiting sEH, a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) which play a role in various physiological processes (Burmistrov et al., 2019).
Anti-acetylcholinesterase Activity
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking two pharmacophoric moieties, indicating the potential of such compounds in designing acetylcholinesterase inhibitors (Vidaluc et al., 1995).
NMR Spectral Assignment of NOS Inhibitors
Chayah et al. (2016) assigned the 1H and 13C NMR resonances of several N-alkyl and aryl-N′-[3-hydroxy-3-(2-nitro-5-substitutedphenyl)propyl] thioureas and ureas, designed as NOS inhibitors. This research contributes to understanding the molecular structure and interactions of similar compounds (Chayah et al., 2016).
Antimicrobial Activity of Substituted Benzoxazaphosphorin Ureas
Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas, which exhibited good antimicrobial activity. This study underscores the potential use of such compounds in developing antimicrobial agents (Haranath et al., 2007).
Antiviral Activity Against Smallpox Vaccine Virus
Selivanov et al. (2017) synthesized a series of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives and studied their antiviral activity against smallpox vaccine virus. This study indicates the potential application of structurally related compounds in antiviral research (Selivanov et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-11-3-1-2-4-12(11)17-14(19)16-7-5-13(18)10-6-8-20-9-10/h1-4,6,8-9,13,18H,5,7H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLJZRKGZPGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)
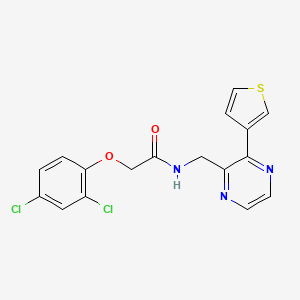
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
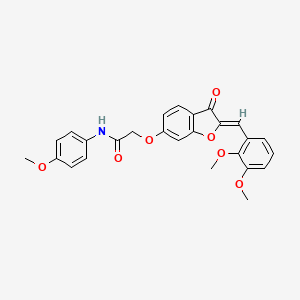
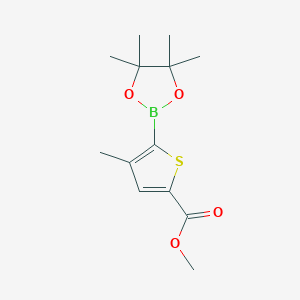
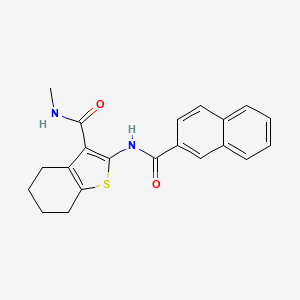
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)

![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)
